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molecular formula C19H33N3Si B8756620 1H-Pyrrolo[2,3-B]pyridine-3-methanamine, N,N-dimethyl-1-[tris(1-methylethyl)silyl]-

1H-Pyrrolo[2,3-B]pyridine-3-methanamine, N,N-dimethyl-1-[tris(1-methylethyl)silyl]-

Cat. No. B8756620
M. Wt: 331.6 g/mol
InChI Key: DNVBPMJCOORCQH-UHFFFAOYSA-N
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Patent
US08461169B2

Procedure details

Into a round bottom flask 7-Azagramine 2 (5.38 g, 30.7 mmol), N,N-dimethylformamide (25.0 mL), and sodium hydride (1.35 g, 33.8 mol) were combined. Into the reaction was added triisopropylsilyl chloride (6.8 mL, 0.032 mol). The reaction was stirred at 20° C. for 12 hours. The reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, concentrated and purified with biotage to give compound 4 (6.0 g, yield=58.8%) as a colorless oil.
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
58.8%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[N:13][C:8]=2[NH:7][CH:6]=1)[CH3:3].CN(C)C=O.[H-].[Na+].[CH:21]([Si:24](Cl)([CH:28]([CH3:30])[CH3:29])[CH:25]([CH3:27])[CH3:26])([CH3:23])[CH3:22]>O>[CH3:3][N:2]([CH3:1])[CH2:4][C:5]1[C:9]2[C:8](=[N:13][CH:12]=[CH:11][CH:10]=2)[N:7]([Si:24]([CH:28]([CH3:30])[CH3:29])([CH:25]([CH3:27])[CH3:26])[CH:21]([CH3:23])[CH3:22])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.38 g
Type
reactant
Smiles
CN(C)CC1=CNC2=C1C=CC=N2
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1.35 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
6.8 mL
Type
reactant
Smiles
C(C)(C)[Si](C(C)C)(C(C)C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 20° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified with biotage

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN(CC1=CN(C2=NC=CC=C21)[Si](C(C)C)(C(C)C)C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 58.8%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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